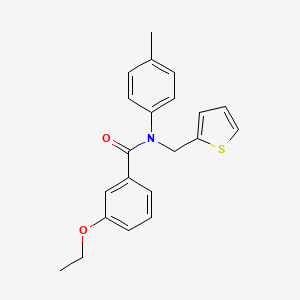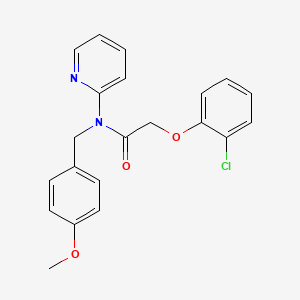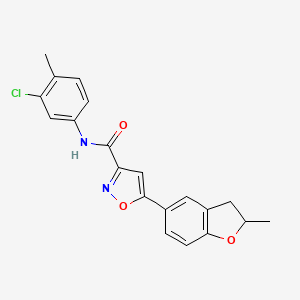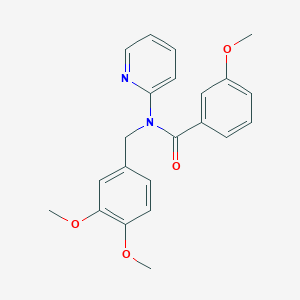
3-ethoxy-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an ethyl halide reacts with a hydroxyl group on the benzamide.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Incorporation of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The ethoxy group and the methylphenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent for various diseases, subject to further research.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential pathways may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies, such as molecular docking and in vitro assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the ethoxy group.
3-ETHOXY-N-(PHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methyl group on the phenyl ring.
3-ETHOXY-N-(4-METHYLPHENYL)-N-(PHENYL)BENZAMIDE: Lacks the thiophen-2-ylmethyl group.
Uniqueness
The presence of the ethoxy group, methylphenyl group, and thiophen-2-ylmethyl group in 3-ETHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique chemical properties, such as increased lipophilicity, altered electronic distribution, and potential for specific biological interactions.
Properties
Molecular Formula |
C21H21NO2S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-ethoxy-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO2S/c1-3-24-19-7-4-6-17(14-19)21(23)22(15-20-8-5-13-25-20)18-11-9-16(2)10-12-18/h4-14H,3,15H2,1-2H3 |
InChI Key |
HMHQYKCKBBGZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]benzamide](/img/structure/B11340941.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11340945.png)
![4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11340947.png)
![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11340966.png)

![7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11340969.png)
![2-Methylpropyl 4-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11340976.png)
![8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11340983.png)

![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11341002.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11341006.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11341008.png)
![5-(3-fluoro-4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11341009.png)
